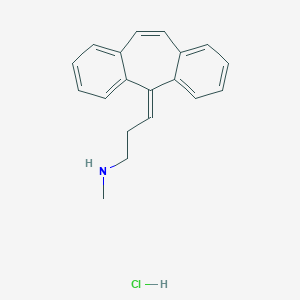
去甲环丙沙星盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desmethyl Cyclobenzaprine Hydrochloride is a chemical compound with the molecular formula C19H20ClN and a molecular weight of 297.82 g/mol . . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
科学研究应用
Desmethyl Cyclobenzaprine Hydrochloride has several scientific research applications:
作用机制
Target of Action
Desmethyl Cyclobenzaprine Hydrochloride, also known as N 7068 hydrochloride or 3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium chloride, primarily targets the 5-HT2 receptor . This receptor plays a crucial role in the central nervous system, influencing various biological and neurological processes.
Mode of Action
Desmethyl Cyclobenzaprine Hydrochloride acts as an antagonist at the 5-HT2 receptor . It works by blocking the receptor, thereby inhibiting the normal function of the serotonin neurotransmitter. This action results in the relief of muscle spasms .
Biochemical Pathways
It is known that the compound’s antagonistic action on the 5-ht2 receptor can affect various downstream effects related to the function of the serotonin neurotransmitter in the brain .
Pharmacokinetics
The pharmacokinetics of Desmethyl Cyclobenzaprine Hydrochloride involve several key aspects:
- Distribution : It is distributed throughout the body, with a particular affinity for the central nervous system .
- Metabolism : The compound is metabolized in the liver, primarily by the CYP3A4 and CYP1A2 enzymes .
- Excretion : The metabolites of Desmethyl Cyclobenzaprine Hydrochloride are excreted via the kidneys .
Result of Action
The molecular and cellular effects of Desmethyl Cyclobenzaprine Hydrochloride’s action primarily involve the reduction of muscle spasms. By blocking the 5-HT2 receptor, the compound inhibits the action of serotonin, a neurotransmitter that can cause muscle contractions. This leads to a decrease in muscle spasms and associated pain .
Action Environment
The action, efficacy, and stability of Desmethyl Cyclobenzaprine Hydrochloride can be influenced by various environmental factors. For instance, the pH level and presence of certain excipients can affect the permeation of the compound . Additionally, the compound’s metabolism can be affected by the presence of other drugs that inhibit or induce the CYP3A4 and CYP1A2 enzymes .
生化分析
Biochemical Properties
It is known that cyclobenzaprine, from which Desmethyl Cyclobenzaprine Hydrochloride is derived, interacts with various enzymes and proteins
Cellular Effects
Cyclobenzaprine has been shown to have effects on various types of cells and cellular processes
Molecular Mechanism
Cyclobenzaprine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It is possible that Desmethyl Cyclobenzaprine Hydrochloride may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Studies on cyclobenzaprine have shown that it has a half-life of about 18 hours
Metabolic Pathways
Cyclobenzaprine is known to be metabolized primarily by CYP3A4 and CYP1A2 . It is possible that Desmethyl Cyclobenzaprine Hydrochloride may be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Cyclobenzaprine Hydrochloride involves the reaction of 5H-dibenzo(a,d)cycloheptene with propylamine and methyl chloride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified using standard techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Desmethyl Cyclobenzaprine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
相似化合物的比较
Similar Compounds
Cyclobenzaprine: The parent compound from which Desmethyl Cyclobenzaprine Hydrochloride is derived.
Nortriptyline: A tricyclic antidepressant with a similar chemical structure and mechanism of action.
Amitriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Uniqueness
What sets Desmethyl Cyclobenzaprine Hydrochloride apart from these similar compounds is its specific use as a metabolite of cyclobenzaprine. This makes it particularly valuable in analytical and clinical settings for monitoring and studying the metabolism of cyclobenzaprine .
属性
CAS 编号 |
438-59-5 |
|---|---|
分子式 |
C19H20ClN |
分子量 |
297.8 g/mol |
IUPAC 名称 |
methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium;chloride |
InChI |
InChI=1S/C19H19N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-13,20H,6,14H2,1H3;1H |
InChI 键 |
UZMPCPFDZYTEJG-UHFFFAOYSA-N |
SMILES |
CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
规范 SMILES |
C[NH2+]CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.[Cl-] |
外观 |
White to Off-White Solid |
熔点 |
175-177°C |
Key on ui other cas no. |
438-59-5 |
Pictograms |
Irritant; Environmental Hazard |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
303-50-4 (free base) |
同义词 |
3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine Hydrochloride; 10,11-Didehydronortriptyline Hydrochloride; N 7068 Hydrochloride; Norproheptatriene Hydrochloride; Ro 4-6011 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



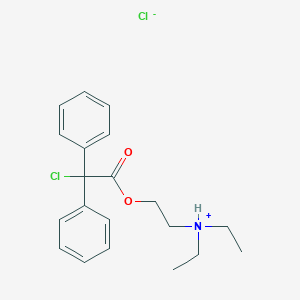
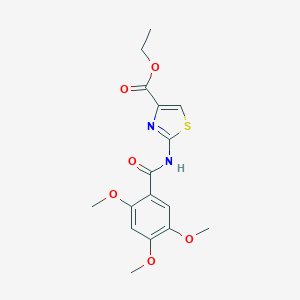
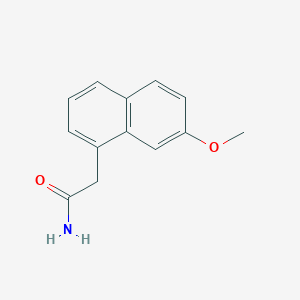
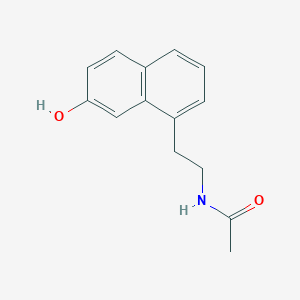
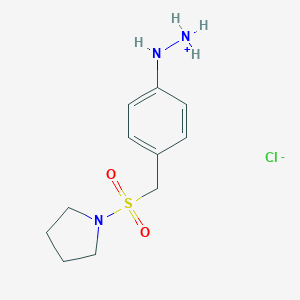
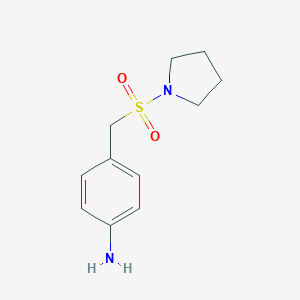

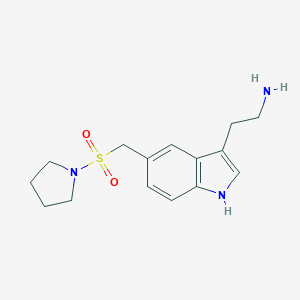
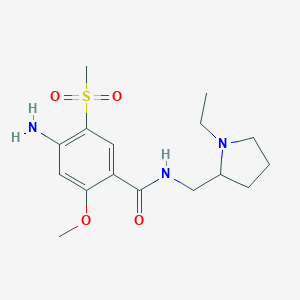
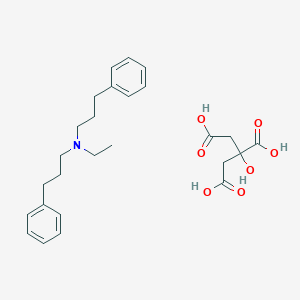
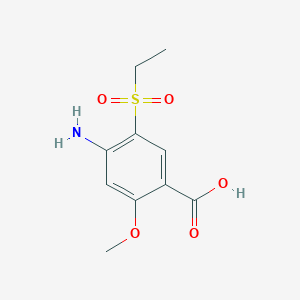

![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)
